

A Comparative Analysis of the Neurotoxicity of Homoanatoxin-a and Anatoxin-a

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Homoanatoxin*

Cat. No.: *B127484*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the neurotoxic properties of **homoanatoxin-a** and its parent compound, anatoxin-a. Both are potent cyanotoxins that pose significant risks to animal and human health. This document synthesizes key experimental data on their toxicity, receptor affinity, and mechanism of action to facilitate a comprehensive understanding of their comparative neuropharmacology.

Executive Summary

Anatoxin-a and its homolog, **homoanatoxin-a**, are potent neurotoxins that act as agonists at nicotinic acetylcholine receptors (nAChRs). Their primary mechanism of action involves binding to these receptors at the neuromuscular junction, mimicking the neurotransmitter acetylcholine. Unlike acetylcholine, these toxins are not degraded by acetylcholinesterase, leading to persistent depolarization of the postsynaptic membrane, resulting in muscle paralysis and, at sufficient doses, death by respiratory failure.[\[1\]](#)[\[2\]](#)

Experimental data indicates that both toxins exhibit similar high toxicity when administered intraperitoneally in mice, with LD50 values in the range of 200-250 µg/kg.[\[1\]](#)[\[3\]](#) While anatoxin-a has been more extensively studied, particularly regarding its oral toxicity, **homoanatoxin-a** demonstrates comparable potency in receptor binding and functional assays, making it a significant neurotoxin of concern.

Quantitative Neurotoxicity Data

The following tables summarize the key quantitative data from various experimental studies, providing a direct comparison of the neurotoxic potential of **homoanatoxin-a** and anatoxin-a.

Table 1: Acute Lethality (LD50)

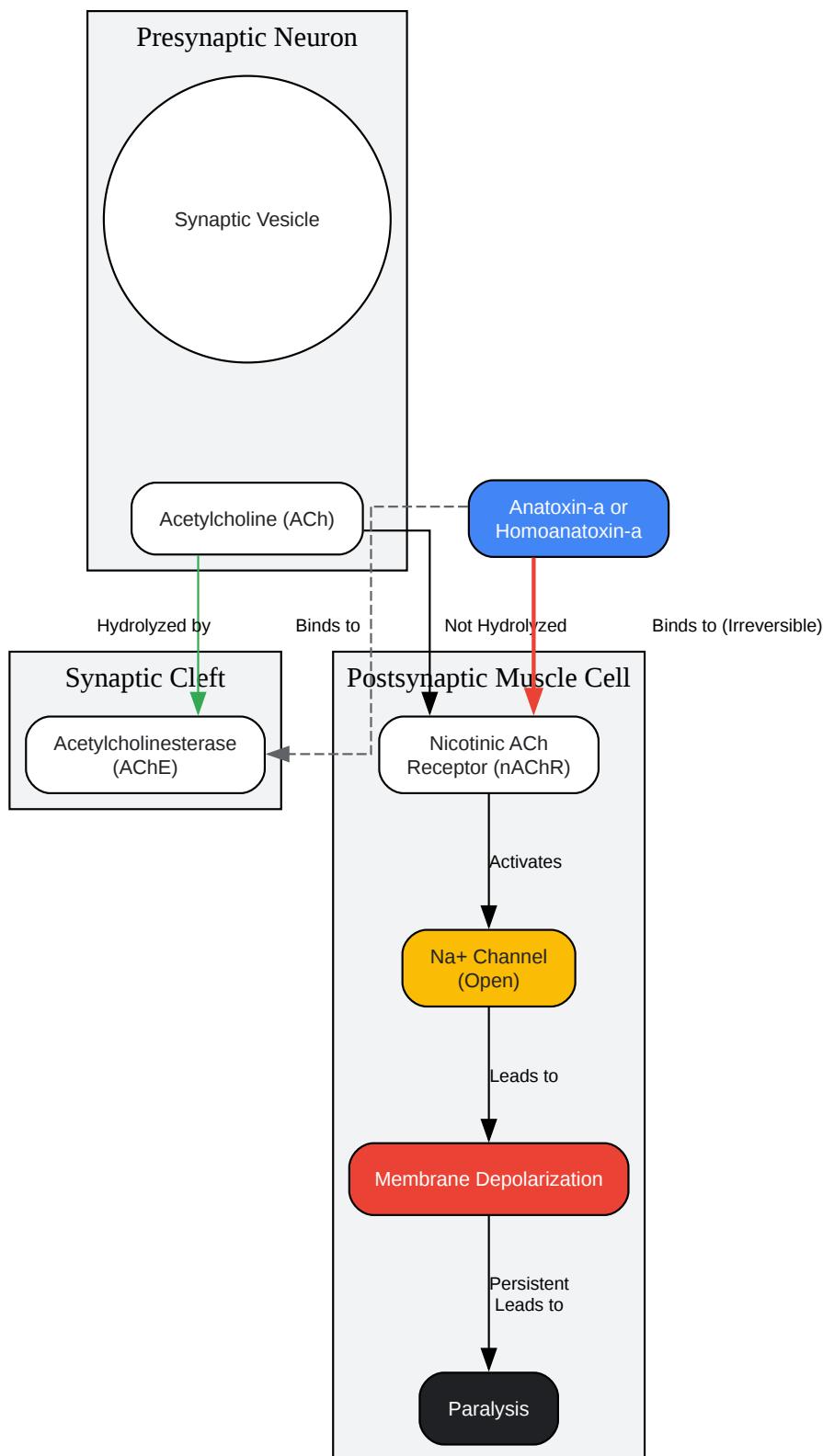

Toxin	Animal Model	Route of Administration	LD50	Reference
Anatoxin-a	Mouse	Intraperitoneal (i.p.)	200-250 µg/kg	[1]
Mouse		Intraperitoneal (i.p.)	250 µg/kg	[4]
Mouse		Intraperitoneal (i.p.)	~350 µg/kg	[5]
Mouse	Oral		>5 mg/kg	[6]
Male Swiss Webster Mice	Oral		13.3 mg/kg	[7]
Female Swiss Albino Mice	Oral (gavage)		10.6 mg/kg	[7]
Homoanatoxin-a	Mouse	Intraperitoneal (i.p.)	200-250 µg/kg	[1][3]
Mouse	Oral		No data available	

Table 2: Nicotinic Acetylcholine Receptor (nAChR) Binding Affinity

Toxin	Receptor/Tissue	Assay Type	Affinity (Ki/IC50)	Reference
Anatoxin-a	Rat Brain ($\alpha 4\beta 2^*$)	Competition Binding ([^3H]nicotine)	IC50: 0.34 nM	[8]
Torpedo electric tissue		Competition Binding ([^3H]ACh)	Kd: 0.1-0.2 μM	[9]
Torpedo electric tissue		Bungarotoxin Binding Inhibition	Ki: 5.4×10^{-8} M	[10]
Homoanatoxin-a	Neuronal nAChRs	Competition Binding ([^3H]nicotine)	Ki: 7.5 nM	[8][11]
Neuronal nAChRs		Competition Binding ([^{125}I] α -bungarotoxin)	Ki: 1.1 μM	[8][11]
Torpedo electric tissue		Bungarotoxin Binding Inhibition	Ki: 7.4×10^{-8} M	[10]

Mechanism of Action: Neuromuscular Junction

Both anatoxin-a and **homoanatoxin-a** exert their neurotoxic effects at the neuromuscular junction by acting as potent agonists of the nicotinic acetylcholine receptor (nAChR). The signaling pathway is depicted below.

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Cyanobacterial toxins – Toxinology.no [toxinology.no]
- 2. researchgate.net [researchgate.net]
- 3. Within-Mat Variability in Anatoxin-a and Homoanatoxin-a Production among Benthic *Phormidium* (Cyanobacteria) Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anatoxin-a - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. epa.gov [epa.gov]
- 7. oehha.ca.gov [oehha.ca.gov]
- 8. The Chemistry and Pharmacology of Anatoxin-a and Related Homotropanes with respect to Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anatoxin-a interactions with cholinergic synaptic molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neurotoxins in axenic oscillatorian cyanobacteria: coexistence of anatoxin-a and homoanatoxin-a determined by ligand-binding assay and GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Homoanatoxin: a potent analogue of anatoxin-A - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Analysis of the Neurotoxicity of Homoanatoxin-a and Anatoxin-a]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b127484#neurotoxicity-comparison-of-homoanatoxin-and-anatoxin-a>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com